N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a benzamide derivative featuring a thiazole core substituted with a 5-chlorothiophene moiety at the 4-position and a sulfamoyl group at the para position of the benzamide ring.
The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization processes. For example, analogous compounds are synthesized via hydrazinecarbothioamide intermediates, followed by cyclization to form 1,2,4-triazole or thiazole derivatives, as described in . The presence of the C=S stretching band at ~1250 cm⁻¹ in IR spectra confirms the formation of thioamide intermediates, while the absence of C=O bands in triazole products validates cyclization .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S3/c1-2-26(16-6-4-3-5-7-16)32(28,29)17-10-8-15(9-11-17)21(27)25-22-24-18(14-30-22)19-12-13-20(23)31-19/h3-14H,2H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWXESTUSWZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Thiazole and thiophene rings : These heterocyclic components are known for their diverse biological activities.
- Benzamide core : This structure is often associated with various pharmacological properties.
The IUPAC name for the compound is this compound. Its molecular formula is C15H15ClN2O2S3.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound may inhibit COX enzymes, which are crucial in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins. This inhibition leads to a reduction in pro-inflammatory mediators, providing analgesic effects.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their overall therapeutic efficacy by reducing oxidative stress in cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole and Thiophene Intermediates : These are synthesized through halogenation and cyclization reactions.
- Coupling with Benzamide Core : The final product is obtained by coupling the thiazole and thiophene derivatives with the benzamide framework under controlled conditions to ensure high yield and purity.
Biological Activity Data
A summary of relevant biological activity data is presented in the table below:
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
-
Study on Anti-inflammatory Effects :
- A study indicated that derivatives with similar thiazole structures exhibited significant anti-inflammatory effects in animal models. The mechanism was attributed to COX inhibition and modulation of cytokine production.
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Analgesic Properties Assessment :
- Another research explored the analgesic properties of related compounds in pain models, demonstrating efficacy comparable to standard analgesics.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Sulfamoyl Group Variations: The target compound’s ethyl(phenyl)sulfamoyl group (C₆H₅-N-SO₂-) contrasts with diethylsulfamoyl (), bis(2-methoxyethyl)sulfamoyl (), and dimethylsulfamoyl (). In , the bis(2-methoxyethyl)sulfamoyl derivative exhibited 119.09% plant growth modulation, suggesting sulfamoyl polarity impacts bioactivity .
The dichlorothiophene variant () may enhance halogen bonding but reduce solubility compared to the 5-chlorothiophene in the target compound .
Q & A
Q. Which platforms facilitate interdisciplinary collaboration for optimizing this compound’s properties?
- Methodological Answer : Leverage academic networks like ResearchGate for sharing synthetic protocols or troubleshooting spectral data . For computational-experimental integration, ICReDD’s framework provides a model for iterative design using quantum calculations, cheminformatics, and robotic automation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
